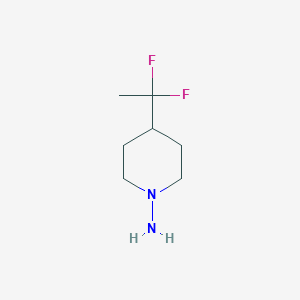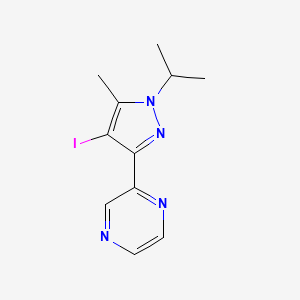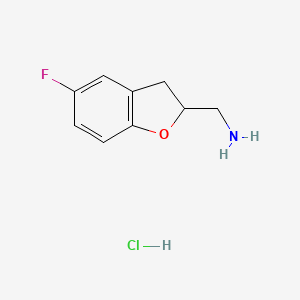
(S)-Terfenadine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Terfenadine N-Oxide is a derivative of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions The N-oxide form is a metabolite of terfenadine, formed through the oxidation of the nitrogen atom in the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Terfenadine N-Oxide typically involves the oxidation of terfenadine. One common method is the use of hydrogen peroxide in the presence of a base, such as sodium hydroxide, to oxidize the nitrogen atom in the piperidine ring to form the N-oxide . Another method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which can also effectively oxidize the nitrogen atom .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using a continuous flow process. This method involves the use of a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and hydrogen peroxide in methanol as the solvent. This process is safer, greener, and more efficient compared to traditional batch reactors .
化学反応の分析
Types of Reactions
(S)-Terfenadine N-Oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: The N-oxide can be reduced back to the parent amine.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., m-CPBA).
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include the parent amine (terfenadine) and other oxidized metabolites, depending on the specific reaction conditions .
科学的研究の応用
(S)-Terfenadine N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on biological systems, including its role as a metabolite of terfenadine.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of (S)-Terfenadine N-Oxide involves its conversion to active metabolites in the body. The N-oxide group can undergo reduction to form terfenadine, which then exerts its antihistamine effects by blocking histamine H1 receptors. This prevents the typical allergic response mediated by histamine .
類似化合物との比較
Similar Compounds
Terfenadine: The parent compound, which is also an antihistamine.
Fexofenadine: Another metabolite of terfenadine, known for its antihistamine properties.
Pyridine N-Oxide: A structurally similar compound used in various chemical reactions.
Uniqueness
(S)-Terfenadine N-Oxide is unique due to its specific formation as a metabolite of terfenadine and its potential to be converted back to the parent compound or other active metabolites. This makes it a valuable compound for studying metabolic pathways and the effects of N-oxide groups in medicinal chemistry .
特性
分子式 |
C32H41NO3 |
|---|---|
分子量 |
487.7 g/mol |
IUPAC名 |
(1S)-1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol |
InChI |
InChI=1S/C32H41NO3/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33(36)23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3/t29?,30-,33?/m0/s1 |
InChIキー |
CFDFVVYPNXXEDN-PDVTVRNYSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CCC[N+]2(CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)




![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)

